N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the phenylsulfonyl group: This step may involve the reaction of the intermediate product with phenylsulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, especially the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications as a pharmaceutical intermediate or in drug design.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or interfering with metabolic pathways. The fluorophenyl and phenylsulfonyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
- N-(3-chlorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
- N-(3-fluorophenyl)-N-(methylsulfonyl)benzenesulfonamide
Uniqueness
N-(3-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both fluorophenyl and phenylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H14FNO4S2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14FNO4S2/c19-15-8-7-9-16(14-15)20(25(21,22)17-10-3-1-4-11-17)26(23,24)18-12-5-2-6-13-18/h1-14H |
InChI Key |
XGVWHKUITRCADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.